![molecular formula C20H28N4O B2993957 N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide CAS No. 1436340-51-0](/img/structure/B2993957.png)
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of the anticancer drug imatinib was achieved by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates were synthesized by novel efficient methods . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .Molecular Structure Analysis
The molecular structure of “N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide” is complex. It includes a benzene ring, a carboxamide group, a cyclopentyl group, and a 4-methylpiperazin-1-ylmethyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study involving the synthesis of cyclopentano-N-methylphosphatidylethanolamines reported aminolysis during the use of methylamine, leading to the formation of N-methylpalmitamide (Pajouhesh & Hancock, 1984).
- Another research focused on N-(cyano(naphthalen-1-yl)methyl)benzamides, where direct acylation reactions were performed. The study highlighted the solid-state properties and hydrogen bonding interactions in these compounds (Younes et al., 2020).
Chemical Properties and Applications
- Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands included derivatives of 4-bromo-2-[(4-methylpiperazin-1-yl)methyl] compounds. The study explored their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan & Kandaswamy, 1999).
Potential Therapeutic Uses
- Benzamide derivatives, including those related to the chemical structure , were studied for their melanoma cytotoxicity, providing insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).
- A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands indicated the potential use of these compounds in neurological applications (Glennon, Naiman, Lyon & Titeler, 1988).
Antimicrobial and Cytotoxic Activities
- Novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds structurally related to N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide, were synthesized and evaluated for their antimicrobial and cytotoxic properties (Noolvi et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various diseases, including cancer .
Mode of Action
As a tyrosine kinase inhibitor , the compound binds to the active site of the PDGF receptor, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This effectively halts the receptor’s activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Biochemical Pathways
The inhibition of the PDGF receptor impacts several biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , both of which are critical for cell survival and proliferation . The compound’s action also affects the JAK/STAT pathway , which is involved in cell differentiation and immune responses .
Pharmacokinetics
Metabolism often occurs in the liver, and excretion is typically through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and an increase in apoptosis . This can lead to a reduction in tumor size in the case of cancer treatment . Additionally, the compound’s action can modulate immune responses, potentially benefiting conditions like autoimmune diseases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain enzymes in the body can affect the compound’s metabolism and hence its efficacy . Additionally, factors like pH and temperature can impact the compound’s stability . Understanding these factors is crucial for optimizing drug delivery and treatment outcomes.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-22-12-14-23(15-13-22)16-17-6-8-18(9-7-17)20(25)24(11-10-21)19-4-2-3-5-19/h6-9,19H,2-5,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNFWWMSVMOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N(CC#N)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
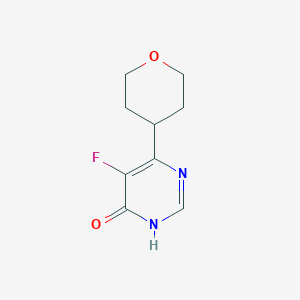
![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
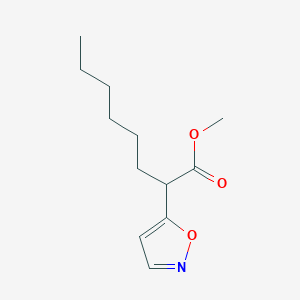
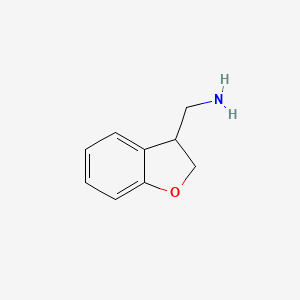
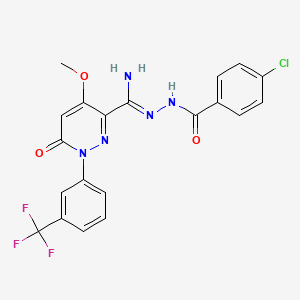
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)
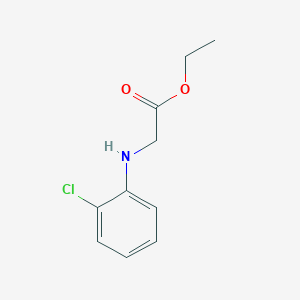
![Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2993890.png)
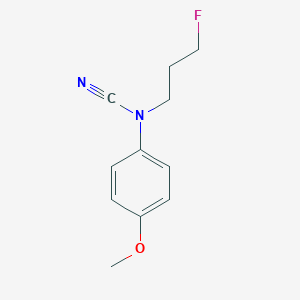
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
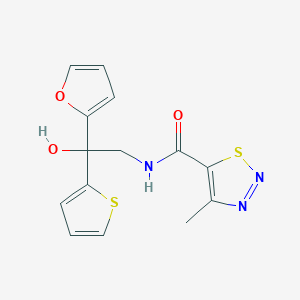
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2993897.png)